molecular formula C21H22N2O2S B3018513 4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 893995-38-5

4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No. B3018513
CAS RN: 893995-38-5
M. Wt: 366.48
InChI Key: KMLPVRWRCNVTPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves cyclization reactions and the use of starting materials such as antipyrine, as mentioned in the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques such as IR, ^1H NMR, and MS spectra . These techniques help in establishing the structure of the synthesized compounds, which is crucial for understanding their chemical behavior and potential biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including interactions with different arylidinemalononitrile derivatives to form new compounds . The reactivity of these compounds is essential for their application in medicinal chemistry, as it allows for the creation of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are influenced by the molecular structure and substituents on the benzamide core. Although the specific properties of "4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide" are not discussed in the provided papers, similar compounds have been evaluated for their biological activities, such as inhibition of alkaline phosphatase and ecto-5'-nucleotidase , and cardiac electrophysiological activity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could potentially act by binding to a specific protein target in the body. The benzamide moiety is often associated with histamine H1 receptor affinity .

properties

IUPAC Name

4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-3-25-18-11-9-16(10-12-18)20(24)22-14-13-19-15(2)23-21(26-19)17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLPVRWRCNVTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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